molecular formula C21H19N5O2S B2918420 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide CAS No. 852377-03-8

2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide

Cat. No.: B2918420
CAS No.: 852377-03-8
M. Wt: 405.48
InChI Key: BUSFDJQTWFZUKK-UHFFFAOYSA-N
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Description

2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C21H19N5O2S and its molecular weight is 405.48. The purity is usually 95%.
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Biological Activity

2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound belongs to a class of phenylpyridazines that are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The presence of both sulfur and nitrogen heteroatoms enhances its potential reactivity and biological profile.

Chemical Structure and Properties

The molecular formula of this compound is C21H18FN5O2SC_{21}H_{18}FN_{5}O_{2}S with a molecular weight of 423.46 g/mol. Its structure includes a triazole ring fused with a pyridazine moiety, which is associated with kinase inhibition activities. The ethoxyphenyl group and the acetamide moiety provide avenues for structural modifications that may enhance its pharmacological properties.

PropertyValue
Molecular FormulaC21H18FN5O2S
Molecular Weight423.46 g/mol
CAS Number721964-51-8
Chemical ClassPhenylpyridazines

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. Specifically, triazole derivatives have been shown to inhibit key kinases involved in cancer cell proliferation:

  • Mechanism of Action : These compounds often target BRAF(V600E), EGFR, and Aurora-A kinase pathways. For example, derivatives have demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating potent inhibitory effects on tumor growth .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Similar compounds have been reported to inhibit nitric oxide production and other inflammatory mediators:

  • Case Study : In vitro assays indicated that certain derivatives reduced lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and IL-6 by modulating signaling pathways related to NF-kB activation .

Antimicrobial Activity

Preliminary evaluations suggest that this compound may possess antimicrobial properties. Similar triazole-based compounds have shown effectiveness against a range of bacterial strains:

  • In Vitro Studies : Compounds were tested against Gram-positive and Gram-negative bacteria with varying degrees of success. Some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the ethoxyphenyl or acetamide positions could lead to enhanced selectivity and potency:

  • Ethoxy Group : Variations in the alkoxy chain length or substitution can influence solubility and receptor affinity.
  • Acetamide Modifications : Altering the phenyl substituent on the acetamide may affect binding interactions with target proteins.

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-2-28-17-10-8-15(9-11-17)21-24-23-18-12-13-20(25-26(18)21)29-14-19(27)22-16-6-4-3-5-7-16/h3-13H,2,14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSFDJQTWFZUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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